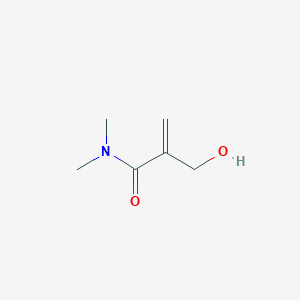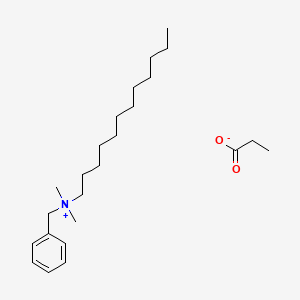
5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound’s structure includes a naphthyridine core, which is a fused ring system containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile typically involves multi-component reactions. One common method involves the reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation . This method is advantageous due to its operational simplicity, short reaction times, and high yields.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste would be essential. The scalability of the multi-component reaction method makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Wirkmechanismus
The mechanism of action of 5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in cell signaling and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles: These compounds share a similar core structure and are synthesized using similar multi-component reactions.
5-Amino-pyrazoles: These compounds are also used as building blocks in organic synthesis and have diverse applications in medicinal chemistry.
Uniqueness
5-Amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile is unique due to its specific naphthyridine core and the presence of both amino and butylamino groups
Eigenschaften
CAS-Nummer |
922522-94-9 |
|---|---|
Molekularformel |
C25H23N5 |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
5-amino-7-(butylamino)-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C25H23N5/c1-2-3-14-28-25-20(16-26)23-22(24(27)30-25)19(17-10-6-4-7-11-17)15-21(29-23)18-12-8-5-9-13-18/h4-13,15H,2-3,14H2,1H3,(H3,27,28,30) |
InChI-Schlüssel |
XSVQNPKXOMWSPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC(=C2C(=CC(=NC2=C1C#N)C3=CC=CC=C3)C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)




![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)

